molecular formula C11H23N3O5S B1676903 Nacystelyn CAS No. 89344-48-9

Nacystelyn

Cat. No.: B1676903
CAS No.: 89344-48-9
M. Wt: 309.39 g/mol
InChI Key: YLCSLYZPLGQZJS-VDQHJUMDSA-N
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Description

Nacystelyn is a lysine salt derivative of N-acetylcysteine, known for its mucolytic, antioxidant, and anti-inflammatory properties. It has been developed to enhance cellular antioxidant defenses and is used primarily in the treatment of cystic fibrosis and other respiratory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nacystelyn is synthesized by combining N-acetylcysteine with lysine. The reaction involves the formation of a salt between the carboxyl group of N-acetylcysteine and the amino group of lysine. This process typically occurs in an aqueous solution under controlled pH conditions to ensure the proper formation of the salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as the laboratory preparation. The process includes the purification of the final product to remove any impurities and ensure consistency in the quality of the compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Dithiothreitol, glutathione.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Nacystelyn has a wide range of applications in scientific research:

Mechanism of Action

Nacystelyn exerts its effects primarily through its antioxidant properties. It enhances the levels of glutathione, a critical antioxidant in cells, by providing cysteine, a precursor for glutathione synthesis. This helps in reducing oxidative stress and inflammation. Additionally, its mucolytic properties help in breaking down mucus, making it easier to clear from the respiratory tract .

Comparison with Similar Compounds

    N-acetylcysteine: The parent compound of Nacystelyn, known for its mucolytic and antioxidant properties.

    Ambroxol: Another mucolytic agent used in respiratory conditions.

    Carbocisteine: A mucolytic agent with similar applications in respiratory diseases.

Uniqueness of this compound: this compound stands out due to its enhanced antioxidant properties compared to N-acetylcysteine. The addition of lysine improves its solubility and stability, making it more effective in clinical applications. Its dual action as both a mucolytic and an antioxidant makes it a versatile compound in the treatment of respiratory conditions .

Properties

CAS No.

89344-48-9

Molecular Formula

C11H23N3O5S

Molecular Weight

309.39 g/mol

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C6H14N2O2.C5H9NO3S/c7-4-2-1-3-5(8)6(9)10;1-3(7)6-4(2-10)5(8)9/h5H,1-4,7-8H2,(H,9,10);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t5-;4-/m00/s1

InChI Key

YLCSLYZPLGQZJS-VDQHJUMDSA-N

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

SMILES

CC(=O)NC(CS)C(=O)O.C(CCN)CC(C(=O)O)N

Canonical SMILES

CC(=O)NC(CS)C(=O)O.C(CCN)CC(C(=O)O)N

Appearance

Solid powder

89344-48-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-NAC
N-acetylcysteine L-lysinate
N-acetylcysteine lysinate
Nacystelyn

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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